Télaprévir
Vue d'ensemble
Description
Le télaprévir, commercialisé sous les noms de marque Incivek et Incivo, est un médicament pharmaceutique développé pour le traitement de l'hépatite CPlus précisément, le this compound inhibe l'enzyme NS3/4A sérine protéase du virus de l'hépatite C, qui est essentielle à la réplication virale .
Mécanisme D'action
Target of Action
Telaprevir is a direct-acting antiviral medication that primarily targets the NS3/4A serine protease enzyme , which is encoded by the Hepatitis C Virus (HCV) genotype 1 . This enzyme plays a crucial role in the viral life cycle, making it an ideal target for antiviral therapy .
Mode of Action
Telaprevir acts as an inhibitor of the NS3/4A serine protease enzyme . This enzyme is essential for viral replication as it cleaves the virally encoded polyprotein into mature proteins like NS4A, NS4B, NS5A, and NS5B . By inhibiting this enzyme, Telaprevir disrupts the viral replication process, thereby reducing the viral load in the body .
Biochemical Pathways
The primary biochemical pathway affected by Telaprevir is the HCV replication pathway . By inhibiting the NS3/4A serine protease enzyme, Telaprevir prevents the proper cleavage of the HCV polyprotein, which is a necessary step for the production of mature viral proteins and subsequent viral replication . This disruption in the viral life cycle leads to a decrease in viral load and helps the body’s immune system to fight off the infection .
Pharmacokinetics
Telaprevir exhibits good oral bioavailability, which is enhanced when administered with food . It is moderately protein-bound (59-76%) and has a large volume of distribution (~252 L) . Telaprevir is primarily metabolized by cytochrome P450 (CYP) 3A4 and P-glycoprotein, and is largely excreted into feces . It has a half-life of elimination of 4.0-4.7 hours after a single dose and an effective half-life of 9-11 hours at steady state .
Result of Action
The primary result of Telaprevir’s action is a significant reduction in HCV viral load . This is achieved through the inhibition of the NS3/4A serine protease enzyme, which disrupts the viral replication process . The reduction in viral load can lead to a sustained virologic response (SVR), which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Action Environment
The efficacy and stability of Telaprevir can be influenced by various environmental factors. For instance, the presence of fatty food can enhance the absorption of Telaprevir, improving its bioavailability . Additionally, the presence of other drugs that induce or inhibit CYP3A4 may affect the concentrations of Telaprevir, potentially impacting its efficacy or increasing the risk for adverse reactions .
Applications De Recherche Scientifique
Telaprevir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibitors and their interactions with viral enzymes.
Biology: Helps in understanding the mechanisms of viral replication and the role of proteases in this process.
Medicine: Primarily used in the treatment of chronic hepatitis C virus infections, particularly genotype 1.
Industry: Employed in the development of new antiviral drugs and therapeutic strategies.
Analyse Biochimique
Biochemical Properties
Telaprevir interacts with the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) . It inhibits P-gp- and BCRP-mediated transport, with IC50 values of approximately 7 μmol/L and 30 μmol/L, respectively . Telaprevir is likely to be a competitive inhibitor against P-gp and BCRP .
Cellular Effects
Telaprevir’s interaction with P-gp and BCRP affects the intestinal absorption and renal excretion of various substrate drugs . Its activities affect sub-therapeutic drug concentrations and excretion of natural transporter substrates .
Molecular Mechanism
Telaprevir represses the transporter functions of P-gp and BCRP via direct inhibition . It inhibits P-gp- and BCRP-mediated transport in the in vitro vesicle transport assay .
Metabolic Pathways
Telaprevir is primarily metabolized by cytochrome P450 (CYP) 3A4 and P-glycoprotein
Transport and Distribution
Telaprevir is well absorbed with fatty food, moderately protein bound (59–76 %) with a large volume of distribution (~252 L) . It is largely excreted into feces .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse du télaprévir implique plusieurs étapes clés, notamment des réactions de condensation et une désymétrisation biocatalytique. Une méthode implique la condensation d'un composé de formule III avec un composé de formule IV pour produire un intermédiaire, qui est ensuite réagi avec un composé de formule A pour produire le this compound . Les conditions de réaction sont généralement douces, évitant le besoin de températures ou de pressions élevées.
Méthodes de Production Industrielle : La production industrielle du this compound suit des voies synthétiques similaires mais est optimisée pour la fabrication à grande échelle. Le procédé implique l'utilisation stratégique de la biocatalyse et des réactions multi-composants pour améliorer l'efficacité et le rendement . Les étapes finales sont conçues pour éviter les réactions d'oxydation, qui peuvent être difficiles à contrôler à l'échelle industrielle .
Analyse Des Réactions Chimiques
Types de Réactions : Le télaprévir subit plusieurs types de réactions chimiques, notamment :
Réduction : Implique l'élimination de l'oxygène ou l'addition d'hydrogène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et Conditions Communs : Les réactifs communs utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution .
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés désoxygénés .
4. Applications de la Recherche Scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de protéases et leurs interactions avec les enzymes virales.
Biologie : Aide à comprendre les mécanismes de la réplication virale et le rôle des protéases dans ce processus.
Industrie : Employé dans le développement de nouveaux médicaments antiviraux et de stratégies thérapeutiques.
5. Mécanisme d'Action
Le this compound exerce ses effets en inhibant la sérine protéase NS3/4A, une enzyme cruciale pour la réplication du virus de l'hépatite C. En se liant au site actif de cette enzyme, le this compound empêche le clivage de la polyprotéine virale en protéines matures nécessaires à la réplication virale . Cette inhibition perturbe le cycle de vie viral et réduit la charge virale chez les individus infectés .
Composés Similaires:
Bocéprévir : Un autre inhibiteur de la protéase NS3/4A utilisé dans le traitement de l'hépatite C.
Danoprévir : Un inhibiteur de protéase avec un mécanisme d'action similaire.
Vaniprévir : Un autre composé ciblant la protéase NS3/4A.
Comparaison : Le this compound est unique en sa capacité à former une liaison covalente réversible avec la protéase, ce qui renforce ses effets inhibiteurs . Comparé au bocéprévir, le this compound a montré une efficacité supérieure dans les essais cliniques, en particulier chez les patients naïfs de traitement . Le danoprévir et le vaniprévir présentent également de forts effets inhibiteurs mais diffèrent par leurs affinités de liaison et leurs profils de résistance .
Comparaison Avec Des Composés Similaires
Boceprevir: Another NS3/4A protease inhibitor used in the treatment of hepatitis C.
Danoprevir: A protease inhibitor with a similar mechanism of action.
Vaniprevir: Another compound targeting the NS3/4A protease.
Comparison: Telaprevir is unique in its ability to form a reversible, covalent bond with the protease, enhancing its inhibitory effects . Compared to boceprevir, telaprevir has shown higher efficacy in clinical trials, particularly in treatment-naive patients . Danoprevir and vaniprevir also exhibit strong inhibitory effects but differ in their binding affinities and resistance profiles .
Propriétés
IUPAC Name |
(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAWEDCPNXPBQM-GDEBMMAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193304 | |
Record name | Telaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Telaprevir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015616 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 0.0047 mg/mL, 3.55e-02 g/L | |
Record name | Telaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05521 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Telaprevir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Telaprevir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015616 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Telaprevir is a NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS4A, NS4B, NS5A and NS5B). Telaprevir inhibits NS3/4A with an IC50 of 10nM., Telaprevir is a peptidomimetic, selective hepatitis C virus (HCV) nonstructural 3/4A (NS3/4A) protease inhibitor. The drug is a direct-acting antiviral (DAA) agent with activity against HCV. Telaprevir contains an alpha-ketoamide functional group that covalently and reversibly binds the active serine site of HCV NS3/4 protease. By blocking proteolytic cleavage of NS4A, NS4B, NS5A, and NS5B from the HCV-encoded polyprotein, the drug inhibits HCV replication. Telaprevir has in vitro activity against HCV genotypes 1a, 1b, and 2, but is less active against genotypes 3a and 4a., Telaprevir is an inhibitor of the HCV NS3/4A serine protease, necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS4A, NS4B, NS5A and NS5B proteins and essential for viral replication. In a biochemical assay, telaprevir inhibited the proteolytic activity of the recombinant HCV NS3 protease domain with an IC50 value of 10 nM. | |
Record name | Telaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05521 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Telaprevir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder | |
CAS No. |
402957-28-2 | |
Record name | Telaprevir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402957-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Telaprevir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402957282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05521 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Telaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopenta[c]pyrrole-1-carboxamide, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1S)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydro-, (1S,3aR,6aS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TELAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/655M5O3W0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Telaprevir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Telaprevir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015616 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Telaprevir is a peptidomimetic protease inhibitor that specifically targets the hepatitis C virus (HCV) NS3/4A serine protease. [, , , ] This protease is essential for the cleavage of the HCV-encoded polyprotein into mature proteins required for viral replication. [] By inhibiting this protease, telaprevir disrupts the viral life cycle and prevents HCV replication. [, ]
A: The inhibition of HCV NS3/4A protease by telaprevir leads to a reduction in mature viral proteins necessary for replication. [] This ultimately results in a decrease in HCV RNA levels in the blood, which is a measure of viral load. [, , ] Clinical studies have demonstrated that telaprevir, in combination with peginterferon and ribavirin, significantly improves sustained virologic response (SVR) rates in patients with genotype 1 chronic HCV infection. []
ANone: The molecular formula of telaprevir is C36H51N5O11, and its molecular weight is 717.84 g/mol. This information can be found in publicly available chemical databases like PubChem and ChemSpider.
ANone: While specific spectroscopic data is not provided within the provided research papers, researchers can access this information through various databases like the Human Metabolome Database (HMDB) or commercially available spectral libraries.
ANone: The provided research focuses on the pharmaceutical application of telaprevir as an antiviral drug. Therefore, questions regarding its material compatibility, stability outside biological systems, and catalytic properties are not addressed in these studies.
A: While the provided articles do not delve into specific computational studies, they do highlight the existence of telaprevir-resistant variants with mutations in the NS3/4A protease region. [] This suggests that computational methods, such as molecular docking and molecular dynamics simulations, could be used to understand the binding interactions between telaprevir and the protease, as well as to predict the impact of mutations on drug binding.
A: The research indicates that specific mutations in the HCV NS3/4A protease can lead to telaprevir resistance. [] For example, the V36A/M, T54A/S, R155K/T, and A156S mutations confer lower-level resistance, while A156T and V36M+R155K mutations confer higher-level resistance. [] This highlights the importance of specific structural features in telaprevir for its binding to the protease and its antiviral activity. Understanding these SAR relationships is crucial for developing new HCV protease inhibitors with improved resistance profiles.
A: While specific stability data is not provided in the research, the fact that telaprevir is administered orally [, ] suggests that formulations have been developed to ensure its stability in the gastrointestinal tract and facilitate absorption. Further research might explore strategies for optimizing telaprevir formulations to enhance its stability, solubility, and bioavailability.
A: Telaprevir is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme. [, , , ] It is also a substrate and inhibitor of P-glycoprotein, a drug transporter. [] Food intake significantly impacts telaprevir exposure, with a nearly 5-fold increase in Cmax and AUC0-24 observed when administered with food. [] This emphasizes the importance of considering food intake when administering telaprevir to ensure optimal drug exposure.
A: Telaprevir is typically administered orally every 8 hours [, , ] in combination with peginterferon alfa-2a and ribavirin. [, ] The frequent dosing is likely related to its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, to maintain therapeutic drug concentrations.
A: The research suggests a correlation between higher average telaprevir doses and improved SVR rates in Japanese patients. [] Achieving a mean telaprevir dose of 25–35 mg/kg/day during treatment appeared to augment its efficacy. [] This highlights the importance of maintaining adequate telaprevir exposure for optimal antiviral activity.
A: In vitro studies have shown that telaprevir effectively inhibits EV-D68 replication. [] In a murine model of EV-D68 associated with acute flaccid myelitis (AFM), early telaprevir treatment improved paralysis outcomes. [] Telaprevir reduced viral titer and apoptotic activity in muscles and spinal cords, leading to improved AFM outcomes in infected mice. [] These findings suggest that telaprevir could potentially be explored as a treatment option for EV-D68 infections.
A: Clinical trials have demonstrated that telaprevir, when combined with peginterferon alfa and ribavirin, significantly improves SVR rates in patients with HCV genotype 1 infection, compared to peginterferon alfa and ribavirin alone. [, , , , , ] The SVR rates were higher in treatment-naïve patients or those who had not achieved SVR with prior therapy. [, ]
A: The primary mechanism of resistance to telaprevir involves mutations in the NS3/4A protease gene, specifically at positions V36, T54, R155, and A156. [] These mutations can reduce telaprevir's binding affinity to the protease, rendering it less effective at inhibiting viral replication. []
ANone: Although not directly addressed in the provided articles, the emergence of resistance to telaprevir raises concerns about potential cross-resistance with other HCV protease inhibitors, especially those targeting the same NS3/4A protease. Further research is crucial to understand the potential for cross-resistance and inform treatment strategies for patients who develop resistance to telaprevir.
A: The most frequently reported adverse events during telaprevir treatment included pruritus, rash, and anemia. [] Other adverse effects observed in clinical trials were nausea, diarrhea, fatigue, and dry skin. [] While telaprevir demonstrated efficacy, its use was often limited by these adverse effects, particularly the occurrence of severe skin reactions. []
ANone: The provided research focuses primarily on the efficacy and safety of telaprevir for HCV treatment. Consequently, these articles do not discuss aspects like drug delivery, targeting, analytical methods, environmental impact, dissolution, quality control, immunogenicity, or alternative treatments for HCV.
A: Telaprevir, alongside boceprevir, represents the first generation of directly acting antiviral agents (DAAs) targeting the HCV NS3/4A protease. [, ] These drugs marked a significant advancement in HCV treatment by significantly improving SVR rates compared to the previous standard of care, peginterferon and ribavirin. [, , ] The introduction of telaprevir and boceprevir revolutionized HCV treatment, paving the way for the development of even more effective and safer DAAs. [, ]
A: The research highlights the role of dermatology in managing telaprevir-associated skin rash. [] Dermatologic consultation and interventions, such as antihistamines, topical corticosteroids, and emollients, allowed patients with severe skin reactions to continue treatment. [] This exemplifies the importance of collaboration between different medical specialties in optimizing patient care and maximizing treatment success.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.